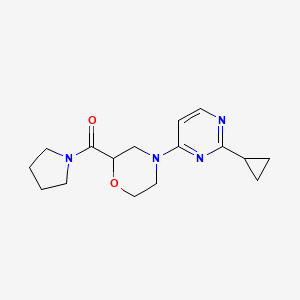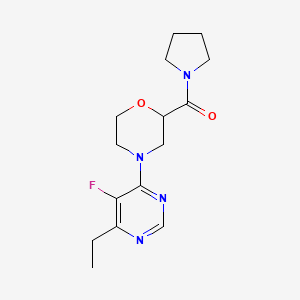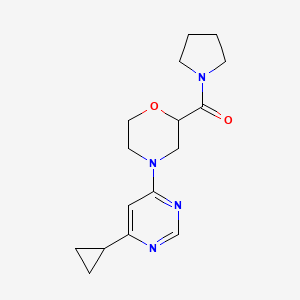![molecular formula C16H23N3OS B6471186 4-{1-[(pyridin-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640886-15-1](/img/structure/B6471186.png)
4-{1-[(pyridin-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{1-[(Pyridin-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound featuring a piperidine ring, a pyridine moiety, and a thiomorpholine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(pyridin-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine moiety is often introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.
Attachment of the Carbonyl Group: The carbonyl group can be introduced via acylation reactions, such as the Friedel-Crafts acylation.
Formation of the Thiomorpholine Ring: The thiomorpholine ring is typically formed through a cyclization reaction involving a sulfur-containing precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyridine and piperidine rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation might involve alkyl halides and a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, 4-{1-[(pyridin-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
Biologically, this compound can be used in the development of new pharmaceuticals. Its structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a catalyst or a reagent in chemical processes.
作用机制
The mechanism of action of 4-{1-[(pyridin-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine and pyridine moieties can engage in hydrogen bonding and π-π interactions, while the thiomorpholine ring can interact with sulfur-containing biomolecules.
相似化合物的比较
Similar Compounds
4-{1-[(Pyridin-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine: Similar structure but with the pyridine moiety at a different position.
4-{1-[(Pyridin-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine: Another positional isomer.
4-{1-[(Pyrimidin-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine: Contains a pyrimidine ring instead of pyridine.
Uniqueness
The unique positioning of the pyridine moiety in 4-{1-[(pyridin-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine can influence its chemical reactivity and biological activity, making it distinct from its isomers and analogs. This uniqueness can be leveraged in designing specific interactions in drug development or chemical synthesis.
属性
IUPAC Name |
[1-(pyridin-3-ylmethyl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c20-16(19-7-9-21-10-8-19)15-4-2-6-18(13-15)12-14-3-1-5-17-11-14/h1,3,5,11,15H,2,4,6-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULGTDCYHRBTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(pyrrolidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6471103.png)
![2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6471108.png)
![3-{3-[(5-bromo-3-cyanopyridin-2-yl)(methyl)amino]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6471114.png)
![N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471127.png)
![N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471130.png)
![4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B6471137.png)
![N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471140.png)



![4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471158.png)
![4-[1-(5-methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471173.png)
![4-{1-[(pyridin-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471187.png)
![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471206.png)
